2-Morpholinemethanamine, N-methyl-, (2S)-

Chiral building block Enantiomeric excess Medicinal chemistry

2-Morpholinemethanamine, N-methyl-, (2S)- (CAS 754944-36-0), also referred to as (S)-N-methyl-1-(morpholin-2-yl)methanamine, is a chiral, secondary amine derivative of morpholine. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, it features a well-defined (2S) stereocenter at the carbon linking the amine-bearing methylene to the oxygen-containing heterocycle.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 754944-36-0
Cat. No. B12338412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinemethanamine, N-methyl-, (2S)-
CAS754944-36-0
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCNCC1CNCCO1
InChIInChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3/t6-/m0/s1
InChIKeyHMIOFHWVBNNKPR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-N-Methyl-2-morpholinemethanamine (CAS 754944-36-0) Matters for Chiral Drug Discovery


2-Morpholinemethanamine, N-methyl-, (2S)- (CAS 754944-36-0), also referred to as (S)-N-methyl-1-(morpholin-2-yl)methanamine, is a chiral, secondary amine derivative of morpholine . With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, it features a well-defined (2S) stereocenter at the carbon linking the amine-bearing methylene to the oxygen-containing heterocycle . This structural motif is a hallmark of pharmaceutical building blocks, where chirality and amine functionalization enable the construction of bioactive small molecules with precise three-dimensional recognition profiles [1]. Unlike its achiral or racemic counterparts, the enantiopure (2S)-form ensures consistent, reproducible results in asymmetric syntheses and structure-activity relationship (SAR) campaigns, directly influencing downstream pharmacological outcomes.

The Stereochemical Trap: Why the Racemate or Alternative Chiral Forms of N-Methyl-2-morpholinemethanamine Cannot Satisfy Chiral Drug Development


Procuring the racemate (CAS 122894-45-5) or the opposite enantiomer and relying on downstream chiral resolution is inherently inefficient and scientifically risky for a compound of this class . While the racemate is commercially available, its use directly contradicts the principles of modern asymmetric drug synthesis. In closely related morpholine systems, such as the mosapride intermediate 2-aminomethyl-4-(4-fluorobenzyl)morpholine, the enantiomers exhibit distinct pharmacological profiles, and synthetic routes have been specifically developed to achieve >98% enantiomeric excess (ee) starting from homochiral epichlorohydrin [1]. Attempts to use the racemic mixture not only halve the effective yield of the desired active ingredient but also introduce a stereochemical contaminant that can confound pharmacological screening, obscure SAR interpretation, and demand additional, costly purification steps. The pre-defined (2S)-stereochemistry of CAS 754944-36-0 eliminates this ambiguity from the outset, enabling direct incorporation into chiral drug candidates and chemical probes.

A Quantitative Comparator Guide for Procuring (S)-N-Methyl-2-morpholinemethanamine (CAS 754944-36-0)


Enantiopurity vs. Racemate: A Fundamental Binary Distinction

The single most critical differentiator between (S)-N-methyl-2-morpholinemethanamine (CAS 754944-36-0) and its racemic analog (CAS 122894-45-5) is the absolute stereochemistry. The (S)-enantiomer provides a defined (2S) configuration, whereas the racemate is a 1:1 mixture of (2S) and (2R) forms . This is not a property that can be recovered post-synthesis without significant cost and effort.

Chiral building block Enantiomeric excess Medicinal chemistry

Physicochemical Properties of the (S)-Enantiomer: Basicity and Lipophilicity Benchmarks

The predicted acid-base properties of the (S)-enantiomer are specifically benchmarked, with a predicted pKa of 9.58 ± 0.10 for its secondary amine, a predicted boiling point of 197.7 ± 15.0 °C, and a density of 0.930 ± 0.06 g/cm³ . While these predicted values are not exclusive among its structural analogs, they provide the direct quantitative target for purity analysis (e.g., free base vs. salt form) and reaction optimization. For example, the known pKa dictates optimal pH conditions for N-alkylation or amidation reactions, ensuring solvent and base selection are precisely tailored to the (S)-form.

Physicochemical characterization pKa prediction Lead optimization

Chiral Morpholine Scaffolds in Drug Development: The Asymmetric Advantage

The critical importance of single-enantiomer morpholine building blocks is well-established in the development of gastroprokinetic agents and CNS drugs. In the synthesis of the mosapride intermediate, for example, the (S)-enantiomer of a related 2-aminomethyl morpholine was achieved with >98% ee, a purity essential for its pharmacological activity [1]. While not a direct assay of CAS 754944-36-0, this class-level evidence establishes the principle that the (2S) configuration is a key determinant of biological activity.

Asymmetric synthesis Enantioselectivity Structure-activity relationship

Where (S)-N-Methyl-2-morpholinemethanamine (CAS 754944-36-0) Unlocks Value: Procurement-Driven Application Scenarios


Asymmetric Synthesis of CNS-Targeted Candidate Drugs

The compound serves as a chiral amine building block to introduce a (2S)-configured morpholine moiety into CNS drug candidates. The well-defined (2S) stereochemistry ensures the spatial orientation necessary for binding to chiral biological targets, such as serotonin or dopamine receptors, where the (2R) enantiomer would be inactive or have off-target effects [1]. Procurement of the enantiopure (S)-form avoids the need for late-stage chiral resolution, saving time and resources.

Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)

Given its low molecular weight (130.19 g/mol) and secondary amine handle, (S)-N-methyl-2-morpholinemethanamine is an ideal starting fragment for fragment-based screening or for building fragment-like libraries. Its predicted pKa of 9.58 and defined shape provide a unique vector for fragment growth that is not available in the racemate . The enantiomeric purity guarantees that any hit identified in a fragment screen is structurally unambiguous.

pH-Dependent Purification and Formulation Development

With a predicted pKa of 9.58, the compound's protonation state can be reliably controlled for liquid-liquid extraction or salt formation . This is crucial for scaling up reaction from grams to kilograms, where process chemists require predictable acid-base behavior to design efficient workups. The defined basicity also informs salt selection for crystalline intermediates, a key step in patent filings and CMC (Chemistry, Manufacturing, and Controls) development.

Synthesis of Enantiopure MOR or Sigma Receptor Probes

Morpholine derivatives are prominent pharmacophores in opioid and sigma receptor ligands. (S)-N-methyl-2-morpholinemethanamine can be used as a key intermediate in the synthesis of (2S)-configured morpholine-containing ligands to explore the stereochemical preference of these receptors [1]. The enantiopure starting material ensures that any observed biological activity is correctly attributed to the (S)-enantiomer, providing clean data for SAR studies.

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